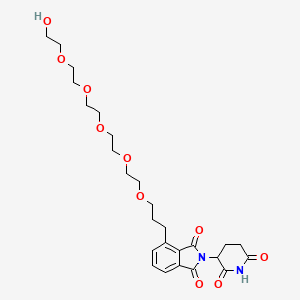
Thalidomide-C3-PEG5-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-C3-PEG5-OH is a synthetic compound that combines the properties of thalidomide with a polyethylene glycol (PEG) linker. Thalidomide is a well-known drug that was initially developed as a sedative but later found to have significant teratogenic effects. Despite its controversial history, thalidomide has been repurposed for various therapeutic applications, including the treatment of multiple myeloma and leprosy. The addition of a PEG linker enhances the solubility and bioavailability of the compound, making it more suitable for various scientific and medical applications.
準備方法
The synthesis of Thalidomide-C3-PEG5-OH involves several steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through a two-step process involving the condensation of phthalic anhydride with glutamic acid, followed by cyclization . The PEG linker is then attached to the thalidomide molecule through a series of chemical reactions that typically involve the activation of the PEG chain with a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with the thalidomide molecule . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Thalidomide-C3-PEG5-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The PEG linker can also undergo hydrolysis under acidic or basic conditions, leading to the formation of thalidomide and PEG fragments . Major products formed from these reactions include hydroxylated and reduced derivatives of thalidomide, as well as PEGylated by-products .
科学的研究の応用
Thalidomide-C3-PEG5-OH has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of PEGylation on drug solubility and bioavailability . In biology, it is used to investigate the mechanisms of thalidomide’s teratogenic effects and its interactions with cellular proteins . In medicine, this compound is being explored for its potential to treat various cancers, including multiple myeloma, by inhibiting angiogenesis and modulating the immune response . In industry, it is used in the development of new drug delivery systems that improve the pharmacokinetic properties of therapeutic agents .
作用機序
The mechanism of action of Thalidomide-C3-PEG5-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the selective degradation of transcription factors IKZF1 and IKZF3, which play a crucial role in the regulation of immune responses and cell proliferation . The PEG linker enhances the solubility and stability of the compound, allowing for more efficient delivery to target tissues and cells .
類似化合物との比較
Thalidomide-C3-PEG5-OH is unique compared to other thalidomide derivatives due to the presence of the PEG linker. Similar compounds include lenalidomide and pomalidomide, which are also derivatives of thalidomide but lack the PEG linker . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications . The PEG linker in this compound enhances its solubility and bioavailability, making it more suitable for certain applications where improved drug delivery is essential .
特性
分子式 |
C26H36N2O10 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H36N2O10/c29-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)28(25(20)32)21-6-7-22(30)27-24(21)31/h1,3,5,21,29H,2,4,6-18H2,(H,27,30,31) |
InChIキー |
SFBHCWWHVLIEQK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















